(+)-Manzamine F
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Overview
Description
(+)-Manzamine F is a natural product found in Petrosiidae, Xestospongia, and Acanthostrongylophora with data available.
Scientific Research Applications
Antimalarial Activity
Manzamine A, a related compound to (+)-Manzamine F, has demonstrated significant in vivo antimalarial activity. Notably, manzamine F, a ketone analog of manzamine A, did not display this antimalarial activity, highlighting the specificity of manzamine A's properties (Ang et al., 2000).
Cytotoxic Constituents
Manzamines E and F have been isolated from marine sponges and identified as cytotoxic constituents, crucial in the study of cancer treatment (Ichiba et al., 1988).
Antineuroinflammatory Activity
This compound, along with other manzamine analogues, has been evaluated for its antineuroinflammatory activity. This research is significant in the context of cerebral infections and diseases like Alzheimer's (Peng et al., 2010).
Semisynthetic Studies
Semisynthetic derivatives of manzamine F have been studied for their potential in treating infectious diseases like tuberculosis and toxoplasmosis. These studies are crucial in developing new therapeutic agents (Sayed et al., 2008).
Inhibitory Activity Against Pancreatic Cancer Cells
Manzamine A, closely related to manzamine F, has shown inhibitory effects on vacuolar ATPases in pancreatic cancer cells. This discovery has implications for the treatment of pancreatic cancer (Kallifatidis et al., 2013).
Potential for Novel Cures
Manzamine alkaloids, including manzamine F, have shown diverse bioactivities against diseases like malaria, cancer, and inflammatory diseases. This broad spectrum of activity highlights their potential as novel therapeutic agents (Radwan et al., 2012).
Effects on Bone Health
Research indicates that manzamine A, and potentially related compounds like manzamine F, could have significant effects on bone health, including possible disruptions in skeletal development and repair (Hardy et al., 2022).
Anticancer Activity Against Colorectal Cancer Cells
Manzamine A has demonstrated anticancer activity on colorectal cancer cells, suggesting that similar compounds like manzamine F could also have potential in this area (Lin et al., 2018).
Properties
Molecular Formula |
C36H44N4O3 |
---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
(1R,2R,12R,13S,16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |
InChI |
InChI=1S/C36H44N4O3/c41-25-9-8-19-40-24(12-13-25)21-35-23-39-18-6-4-2-1-3-5-16-36(43,34(35)40)22-28(29(35)15-20-39)32-33-27(14-17-37-32)26-10-7-11-30(42)31(26)38-33/h1,3,7,10-11,14,17,22,24,29,34,38,42-43H,2,4-6,8-9,12-13,15-16,18-21,23H2/b3-1-/t24?,29-,34+,35-,36-/m0/s1 |
InChI Key |
KYLZDBBEWRTKTG-UNFYSDSNSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O |
Synonyms |
manzamine F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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